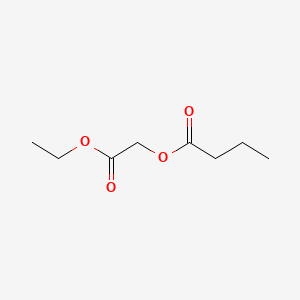

2-Ethoxy-2-oxoethyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

92351-77-4 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl) butanoate |

InChI |

InChI=1S/C8H14O4/c1-3-5-7(9)12-6-8(10)11-4-2/h3-6H2,1-2H3 |

InChI Key |

KNDOPHVKTCRRPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(=O)OCC |

Origin of Product |

United States |

Synthetic Pathways for 2 Ethoxy 2 Oxoethyl Butyrate

Direct Esterification Methodologies

Direct esterification involves the reaction of butyric acid with ethyl glycolate (B3277807). This process is typically facilitated by the removal of water to drive the reaction equilibrium towards the product side.

Acid-Catalyzed Approaches

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org This equilibrium reaction can be driven to completion by using an excess of one reactant or by removing the water formed during the reaction. organic-chemistry.orgathabascau.ca

In the context of 2-Ethoxy-2-oxoethyl butyrate (B1204436) synthesis, this would involve the reaction of butyric acid and ethyl glycolate with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. libretexts.org

Reaction Scheme:

| Parameter | Typical Condition |

| Reactants | Butyric Acid, Ethyl Glycolate |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |

| Solvent | Often one of the reactants in excess, or a non-reactive solvent like toluene |

| Temperature | Reflux |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent |

This table presents generalized conditions for Fischer-Speier esterification and may need optimization for the specific synthesis of 2-Ethoxy-2-oxoethyl butyrate.

Dehydrative Coupling Reagents in Ester Synthesis

To circumvent the need for strong acids and high temperatures, dehydrative coupling reagents can be employed. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in conjunction with a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). synarchive.comorganic-chemistry.orgwikipedia.org This method is known for its mild reaction conditions and broad applicability, even for sensitive substrates. organic-chemistry.orgnih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, leading to the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org

Reaction Scheme:

| Reagent/Catalyst | Function |

| Butyric Acid | Carboxylic acid substrate |

| Ethyl Glycolate | Alcohol substrate |

| DCC or DIC | Dehydrative coupling agent |

| DMAP | Acyl transfer catalyst |

| Solvent | Aprotic solvent (e.g., Dichloromethane) |

This table outlines the key components for a Steglich esterification to produce this compound.

Green and Efficient Esterification Methods

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for ester synthesis under mild conditions. nih.govnih.govresearchgate.netresearchgate.net Lipases are highly selective and can operate in organic solvents or even solvent-free systems, reducing the environmental impact. nih.gov

The enzymatic synthesis of this compound would involve the esterification of butyric acid and ethyl glycolate catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), which is widely used for its high efficiency and stability. nih.gov

| Parameter | Condition | Advantage |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, reusability |

| Reactants | Butyric Acid, Ethyl Glycolate | - |

| Solvent | Heptane or solvent-free | Reduced environmental impact |

| Temperature | Typically 30-60 °C | Lower energy consumption |

| Byproduct | Water | Easily removed |

This interactive table summarizes the key aspects of an enzymatic approach to synthesizing this compound.

Research on the enzymatic synthesis of ethyl butyrate has shown high conversion rates, often exceeding 90%, under optimized conditions. nih.gov For instance, the synthesis of ethyl butyrate using CALB immobilized on magnetic nanoparticles achieved a conversion of over 90% in 8 hours at 25°C. nih.gov Similar efficiencies could be expected for the synthesis of this compound.

Transesterification Strategies

Transesterification is an alternative route to esters that involves the reaction of an existing ester with an alcohol in the presence of a catalyst. This method can be advantageous as it often proceeds under milder conditions than direct esterification and avoids the production of water.

Chemical Transesterification Routes

Chemical transesterification can be catalyzed by either acids or bases. In the context of synthesizing this compound, a plausible route would be the reaction of an alkyl butyrate (e.g., ethyl butyrate) with ethyl glycolate.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, this process involves the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by the alcohol.

Base-Catalyzed Transesterification: This typically involves an alkoxide catalyst that attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates the original alkoxy group.

Reaction Scheme (using ethyl butyrate):

Catalyst-Promoted Transesterification

A variety of catalysts can be employed to promote transesterification. Lipases are also effective catalysts for transesterification reactions, offering the same green advantages as in direct esterification. nih.gov Kinetic studies on the lipase-catalyzed transesterification for the synthesis of ethyl butyrate have been conducted, often employing a Ping-Pong Bi-Bi mechanism model. nih.gov

The reaction rate and yield are influenced by several factors, including substrate concentration, enzyme concentration, and temperature. nih.gov For the synthesis of ethyl butyrate via transesterification of ethyl caprate and butyric acid using Candida rugosa lipase, an esterification of 92.6% was achieved at 50°C after 96 hours. nih.gov

| Parameter | Observation from Ethyl Butyrate Synthesis nih.gov |

| Substrate Concentration | Higher concentrations can lead to substrate inhibition. |

| Enzyme Concentration | Increased concentration generally increases the reaction rate. |

| Temperature | Optimal temperature exists; higher temperatures can lead to enzyme denaturation. |

This table, based on data from ethyl butyrate synthesis, indicates key parameters to consider for the lipase-catalyzed transesterification to produce this compound.

Advanced Chemical Synthesis Routes to this compound Analogues and Derivatives

The creation of complex esters and their derivatives often requires moving beyond simple acid-catalyzed esterification to methods that offer greater control, higher yields, and applicability to sensitive substrates. These advanced routes typically involve the activation of the carboxylic acid component or the use of specialized coupling agents and multi-component reaction strategies.

Strategies Involving Activated Carboxylic Acid Precursors

Activation of the carboxylic acid is a fundamental strategy to increase its electrophilicity and facilitate nucleophilic attack by an alcohol. This approach circumvents the often unfavorable equilibrium of direct esterification. Common activated precursors include acyl chlorides, acid anhydrides, and in-situ activated species.

Acyl Halides: Butyryl chloride, the acyl chloride derived from butyric acid, can react readily with an alcohol like ethyl glycolate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). The base neutralizes the HCl byproduct, driving the reaction to completion. This method is highly effective but can be limited by the availability and stability of the necessary acyl halide and the acid-sensitivity of the substrates.

Acid Anhydrides: Butyric anhydride (B1165640) can be used in a similar manner. The reaction with ethyl glycolate would yield the desired ester and a molecule of butyric acid as a byproduct. While generally less reactive than acyl chlorides, anhydrides are often easier to handle and are suitable for a wide range of applications.

Active Esters: The carboxylic acid can be pre-reacted with a leaving group to form an "active ester." Reagents like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are used to form these intermediates, which then readily react with alcohols under mild conditions.

Coupling Reactions

Coupling reactions utilize specific reagents to facilitate the formation of an ester bond directly from a carboxylic acid and an alcohol, without the need to first isolate an activated intermediate. These methods are prized for their mild conditions and high efficiency.

A prominent example involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In these reactions, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the alcohol. To suppress side reactions and improve yields, additives like 4-dimethylaminopyridine (DMAP) are often used as catalysts.

More recent developments have introduced phosphonium- and uronium-based coupling reagents. Reagents like COMU {1-[1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]uronium hexafluorophosphate} and Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) have proven to be highly efficient for creating ester and amide bonds with minimal side reactions and racemization researchgate.net. These reagents work by forming highly reactive activated esters in situ, which then rapidly couple with the alcohol.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity nih.govbeilstein-journals.org.

Passerini Reaction: This three-component reaction involves the combination of a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) nih.gov. To synthesize an analogue of this compound, one could use butyric acid, an appropriate isocyanide, and an aldehyde or ketone. The resulting product is an α-acyloxy carboxamide, a structure that incorporates the butyrate moiety as an ester nih.govnih.gov.

Ugi Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a bis-amide nih.govbeilstein-journals.org. By carefully selecting the starting materials, it is possible to generate complex molecules that contain an ester group derived from one of the components, thus providing a pathway to highly functionalized derivatives.

These MCRs are highly valued in combinatorial chemistry and drug discovery for their efficiency and ability to generate diverse molecular scaffolds from simple starting materials nih.govbeilstein-journals.org.

Biocatalytic Synthesis of this compound and Analogous Esters

Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering reactions under mild conditions with remarkable selectivity and environmental compatibility jiangnan.edu.cn. Enzymes, particularly hydrolases like lipases and cutinases, are widely used for the synthesis of esters.

Enzyme-Catalyzed Esterification and Hydrolysis

Enzymes such as lipases and cutinases, which naturally catalyze the hydrolysis of esters, can be employed to drive the reverse reaction—esterification—especially in non-aqueous environments koreascience.krnih.gov. The synthesis of short-chain flavor esters like ethyl butyrate and butyl butyrate is a well-studied application.

Lipases from various microbial sources, including Candida antarctica, Candida rugosa, and Rhizomucor miehei, are effective catalysts for producing butyrate esters nih.govtandfonline.comresearchgate.netmdpi.com. These reactions typically involve the direct esterification of butyric acid with an alcohol. To shift the reaction equilibrium towards synthesis, the water produced during the reaction must be removed, often by using a hydrophobic organic solvent or performing the reaction under vacuum.

Cutinases are another class of enzymes that show high activity for the synthesis of short-chain esters. They are known to have a high affinity for acids and alcohols with carbon chains ranging from C4 to C10 koreascience.krnih.gov. Studies using immobilized Rhodococcus cutinase have demonstrated efficient synthesis of various alkyl butyrates.

Below is a table summarizing findings from various studies on the biocatalytic synthesis of butyrate esters.

| Enzyme Source | Substrates | Product | Conversion/Yield | Reference |

| Immobilized Candida antarctica Lipase-A | Butyric acid, Ethyl alcohol | Ethyl butyrate | 90.3% conversion | tandfonline.com |

| Candida cylindracea Lipase | Butyric acid, n-butanol | Butyl butyrate | 63.33% formation | researchgate.net |

| Immobilized Rhodococcus Cutinase | Butyric acid, Hexyl alcohol | Hexyl butyrate | 85 mM produced in 8h | nih.gov |

| Candida rugosa Lipase | Butyric acid, Ethyl alcohol | Ethyl butyrate | 91.2% conversion yield | researchgate.net |

Chemo-, Regio-, and Stereoselectivity in Biocatalytic Transformations

A key advantage of using enzymes is their high degree of selectivity, which is often difficult to achieve with conventional chemical catalysts mdpi.comacs.org.

Chemoselectivity: This refers to an enzyme's ability to react with one functional group in the presence of other, similar functional groups study.com. For instance, in a molecule containing both a primary and a secondary hydroxyl group, a lipase might selectively acylate only the primary alcohol. Similarly, when presented with a dicarboxylic acid, an enzyme could catalyze esterification at only one of the carboxyl groups.

Regioselectivity: This is the preference for reaction at a specific position within a molecule mdpi.comstudy.comsci-hub.box. In the synthesis of sugar esters, for example, a lipase can selectively acylate a specific hydroxyl group on the sugar ring, a task that would require complex protection-deprotection steps in traditional chemistry.

Stereoselectivity: Enzymes are chiral molecules and can distinguish between enantiomers of a substrate or create a chiral product from a prochiral substrate mdpi.comacs.orgstudy.com. In the context of ester synthesis, a lipase can be used for the kinetic resolution of a racemic alcohol or acid. For example, the enzyme might preferentially esterify one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and allowing for their separation. This is a widely used method for producing optically pure compounds, which is crucial in the pharmaceutical industry jiangnan.edu.cnnih.govresearchgate.net.

These selective properties make biocatalysis an invaluable tool for synthesizing complex, multifunctional ester derivatives with a high degree of structural precision sci-hub.box.

Process Optimization in Biocatalytic Systems

The efficiency and economic viability of producing this compound through biocatalysis are heavily dependent on the optimization of various reaction parameters. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Key factors that influence the enzymatic synthesis of this flavor ester include temperature, enzyme concentration, substrate molar ratio, and reaction time. researchgate.netresearchgate.net Researchers frequently employ statistical methods like Response Surface Methodology (RSM) to identify the optimal conditions for maximizing product yield. researchgate.nettandfonline.comsrce.hrftb.com.hrtandfonline.com

Optimizing these parameters is crucial as they can significantly impact enzyme activity, stability, and reaction equilibrium. mdpi.com For instance, both the acid (butyric acid) and the alcohol (ethanol) can inhibit the enzyme's activity at high concentrations. tandfonline.comtandfonline.com Specifically, acid inhibition is often more dominant than alcohol inhibition. tandfonline.com A high concentration of ethanol (B145695) may also decrease conversion due to its polar nature, which can interfere with the essential water layer on the enzyme's surface and alter its structure. nih.gov

Detailed research findings have identified specific optimal conditions for the synthesis of this compound using various lipase biocatalysts, particularly from Candida antarctica. These studies highlight how manipulating reaction variables can lead to significantly different conversion rates and reaction times.

Key Optimization Parameters and Research Findings:

Enzyme and Substrate Concentration: The concentration of the biocatalyst has a positive effect on the synthesis of the ester. researchgate.net Studies show that conversion rates increase with higher enzyme concentrations. tandfonline.comtandfonline.com However, there is an optimal range for substrate concentration; for example, increasing butyric acid concentration from 0.13 M to 0.30 M improved conversion, but concentrations above 0.30 M led to a decrease due to acid inhibition. tandfonline.comtandfonline.com

Molar Ratio of Substrates: The ratio of butyric acid to ethanol is a critical factor. An equimolar ratio (1:1) of ethanol to butyric acid has been found to be optimal in several studies, achieving high conversion percentages. srce.hrftb.com.hrnih.gov Deviating from this ratio can sometimes negatively impact the yield. nih.gov

Temperature: Temperature influences reaction rates and enzyme stability. Optimal temperatures for this synthesis have been reported in the range of 34°C to 45°C. researchgate.netsrce.hrftb.com.hrnih.gov One study noted a maximum conversion rate at 35°C, with a significant reduction as the temperature was increased further. researchgate.net

Reaction Time: The duration of the reaction directly affects the final product yield. Optimized processes have achieved high conversions in times ranging from 3 to 96 hours, depending on the specific set of conditions. researchgate.netsrce.hrftb.com.hr

Technological Enhancements: Advanced techniques such as ultrasonic irradiation have been shown to accelerate the process. Under ultrasonic irradiation, high conversions were achieved in a shorter time (4 hours) compared to conventional methods (6 hours). nih.gov

The following tables summarize the optimized conditions and results from various research studies on the biocatalytic synthesis of this compound.

Table 1: Optimization of this compound Synthesis Using Immobilized Candida antarctica Lipase

| Parameter | Optimal Value | Resulting Conversion/Yield | Reference |

|---|---|---|---|

| Temperature | 45 °C | 87% esterification in 3 hours | srce.hrftb.com.hr |

| Enzyme Concentration | 7.7 g/L | ||

| Butyric Acid Conc. | 90 mM | ||

| Ethanol/Butyric Acid Molar Ratio | 1:1 | ||

| --- | --- | --- | --- |

| Temperature | 34 °C | 72.9% esterification in 96 hours | researchgate.net |

| Enzyme Concentration | 7% | ||

| Substrate Concentration | 0.04 M | ||

| --- | --- | --- | --- |

| Temperature | 35 °C | 61.3% conversion in 55 hours | tandfonline.com |

| Immobilized Enzyme Conc. | 25% (w/v) | ||

| Substrate Concentration | 0.31 M |

Table 2: Optimization Using Lipase Immobilized on Magnetic Nanoparticles (MNP)

| Biocatalyst | Optimal Conditions | Conversion | Reference |

|---|---|---|---|

| CALA-MNP¹ | 10 mg biocatalyst, 1:1 molar ratio, 45 °C, 6 hours | 99.2% | nih.gov |

| CALB-MNP² | 12.5 mg biocatalyst, 1:1 molar ratio, 45 °C, 6 hours | 97.5% | nih.gov |

¹Lipase A from Candida antarctica immobilized on magnetic nanoparticles. ²Lipase B from Candida antarctica immobilized on magnetic nanoparticles.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Butyric Acid |

| 1-Hexanol |

| Glutaraldehyde |

| 2-phenylethyl acetate (B1210297) |

| Resveratrol |

| Geranyl butyrate |

| Ethyl hexanoate |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate |

| Ethyl 2-oxo-4-phenylbutyrate |

| bis(2-ethylhexyl)phthalate |

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 2 Oxoethyl Butyrate

Hydrolysis and Saponification Kinetics

The ester groups in 2-ethoxy-2-oxoethyl butyrate (B1204436) are susceptible to hydrolysis under both acidic and basic conditions. The kinetics and mechanisms of these reactions are fundamental to understanding the stability and transformation of this molecule.

The hydrolysis of esters can proceed through several mechanisms, largely dependent on the pH of the reaction medium. For simple esters, which serve as a model for 2-ethoxy-2-oxoethyl butyrate, the most common mechanisms are acid-catalyzed and base-mediated (saponification) hydrolysis.

Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid.

Base-mediated hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the carboxylic acid to yield a carboxylate salt and an alcohol. This reaction is typically second-order, with the rate being dependent on the concentrations of both the ester and the base quora.comopenstax.org.

Kinetic studies on the saponification of simple esters like ethyl acetate (B1210297) and other ethyl esters of normal aliphatic acids provide insight into the expected behavior of this compound. The rate constants for these reactions are influenced by temperature and the structure of the ester.

| Ester | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|

| Ethyl Acetate | 25 | 0.1120 |

| Ethyl Acetate | 35 | 0.202 |

For β-keto esters, the hydrolysis can be followed by decarboxylation, particularly under acidic conditions, to yield a ketone. The hydrolysis of β-keto esters is a standard laboratory procedure to generate β-keto acids, which are often unstable and readily lose carbon dioxide upon heating acs.orgaklectures.com. The rate of hydrolysis and subsequent decarboxylation is influenced by the substituents on the β-keto ester.

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by a variety of nucleophiles. These reactions can lead to the formation of new functional groups and are crucial for the synthetic utility of this compound and its analogues.

The reaction of esters with amines, known as aminolysis, results in the formation of amides. This transformation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The departure of the alkoxy group then leads to the formation of the amide.

For β-keto esters, such as analogues of this compound, aminolysis can be a synthetically useful reaction for the preparation of β-keto amides. These products are valuable intermediates in organic synthesis. The reaction mechanism is analogous to that of simple esters, involving nucleophilic attack of the amine on the ester carbonyl, followed by elimination of the ethoxy group. Various lipases have also been shown to catalyze the aminolysis of esters to produce amides nrochemistry.com.

The general mechanism for the aminolysis of an ester is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxy group to form the amide.

This reaction is generally slower than the aminolysis of more reactive acylating agents like acid chlorides or anhydrides.

Beyond hydrolysis and aminolysis, the ester and keto functionalities of this compound and its analogues can react with a range of other nucleophiles. The active methylene (B1212753) group situated between the two carbonyl groups in β-dicarbonyl compounds is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Examples of reactions with other nucleophiles include:

Alkylation: The enolate can be alkylated by reaction with alkyl halides in an SN2 reaction. This allows for the introduction of alkyl substituents at the α-position.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides leads to the formation of more complex β-dicarbonyl compounds.

Michael Addition: The enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions highlight the versatility of β-keto esters as building blocks in organic synthesis, enabling the construction of a wide array of molecular architectures.

Carbon-Carbon Bond Forming Reactions Involving this compound or its Derivatives

Derivatives of this compound can be employed in powerful carbon-carbon bond-forming reactions, significantly expanding their synthetic utility.

While this compound itself is not directly used in the Wittig reaction, a derivative, ethyl 2-(triphenylphosphoranylidene)acetate, is a common stabilized Wittig reagent. This reagent is prepared from the corresponding phosphonium (B103445) salt, which can be synthesized from ethyl bromoacetate (B1195939) and triphenylphosphine. This stabilized ylide reacts with aldehydes and ketones to form α,β-unsaturated esters.

A closely related and often more advantageous reaction is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorane. The phosphonate is typically prepared via the Michaelis-Arbuzov reaction. For a derivative of this compound, the relevant phosphonate would be a trialkyl phosphonoacetate.

The HWE reaction of a phosphonate ester with an aldehyde or ketone proceeds as follows:

Deprotonation of the phosphonate by a base to form a stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl compound to form a tetrahedral intermediate.

Formation of an oxaphosphetane intermediate.

Elimination of a phosphate (B84403) ester to yield an alkene.

A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, and the water-soluble phosphate byproduct is easily removed from the reaction mixture wikipedia.orgalfa-chemistry.comresearchgate.netslideshare.net. The stereoselectivity can be influenced by the reaction conditions and the nature of the phosphonate and carbonyl compound wikipedia.org.

| Aldehyde | Phosphonate Reagent | Major Alkene Isomer |

|---|---|---|

| Benzaldehyde | Triethyl phosphonoacetate | (E)-Ethyl cinnamate |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | (E)-Ethyl 3-cyclohexylacrylate |

Michael Addition and Cascade Reactions

This compound is an effective Michael donor due to the presence of an acidic α-hydrogen located on the methylene group between the two carbonyl groups. zhishangchem.comchemistrysteps.com This proton can be readily abstracted by a base to form a stabilized enolate, which can then act as a nucleophile in a Michael reaction. The Michael reaction, or conjugate addition, involves the addition of this nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This process is a reliable method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The mechanism proceeds in three main steps:

Enolate Formation: A base removes the acidic α-proton from this compound to form a resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. libretexts.orglibretexts.org

Protonation: The resulting intermediate is protonated to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.com

This reactivity allows this compound and other β-keto esters to be used in cascade reactions, where the initial Michael addition is followed by subsequent intramolecular reactions. For instance, organocatalyzed Michael-Michael cascade reactions have been developed using β-keto esters to generate highly substituted fused carbocyclic systems in a single step. nih.gov Although the second Michael addition can sometimes be sluggish, manipulation of the catalytic cycle and reaction conditions can lead to high yields and enantioselectivity. nih.gov These complex transformations, such as Michael-Michael-aldol sequences, enable the efficient construction of intricate molecular architectures like spirocyclohexane oxindoles. buchler-gmbh.com

Table 1: Examples of Michael Acceptors for β-Keto Esters

| Michael Acceptor Class | Specific Example | Type of Product |

|---|---|---|

| α,β-Unsaturated Ketones | 3-Buten-2-one | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Aldehydes | Acrolein | Polyfunctionalized Adduct |

| α,β-Unsaturated Esters | Ethyl acrylate | 1,5-Diester Derivative |

| Nitroolefins | (2-nitrovinyl)benzene | γ-Nitro-β-keto ester |

| α,β-Unsaturated Nitriles | Acrylonitrile | γ-Cyano-β-keto ester |

Oxidative C-C Bond Forming Cascade Reactions

The active methylene group in this compound is also susceptible to oxidation, enabling its participation in oxidative carbon-carbon bond-forming reactions. These transformations often proceed via a cascade or domino mechanism, allowing for the construction of complex molecules in a single pot.

One notable example is the copper-catalyzed oxidative coupling of β-keto esters with other molecules. acs.org For instance, a formal [2+2+1+1] cycloaddition for synthesizing symmetrical tetrasubstituted pyridines has been demonstrated. This reaction involves a domino sequence that includes a cross-dehydrogenative coupling (CDC) of the β-keto ester with an N-methylamide, C-N bond cleavage, a Michael addition, and a final condensation/oxidative aromatization process. acs.org Such methods are advantageous due to their operational simplicity and the use of inexpensive transition metals. acs.org

Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C bonds by directly coupling two different C-H bonds under oxidative conditions. researchgate.net β-keto esters like this compound are suitable substrates for these reactions. For example, they can be coupled with quinoxalin-2(1H)-one derivatives using a simple copper salt as the catalyst under mild conditions. researchgate.net

Furthermore, 1,3-dicarbonyl compounds can undergo oxidative allylation in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The reaction is believed to proceed through the oxidation of the enol tautomer to an intermediate radical cation, which then engages in C-C bond formation. nih.gov

Table 2: Oxidative C-C Bond Forming Reactions Involving β-Keto Esters

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Oxidative Cycloaddition | N-Methylamide / NH₄OAc | Copper(I) oxide (Cu₂O) | Tetrasubstituted Pyridine (B92270) |

| Cross-Dehydrogenative Coupling | Quinoxalin-2(1H)-one | Copper Salt (e.g., CuBr) | 3-Substituted Quinoxalinone |

| Oxidative Allylation | Allyltrimethylsilane | Ceric Ammonium Nitrate (CAN) | α-Allyl-β-keto ester |

Reactions of the Butyrate Moiety

The butyrate portion of this compound is an ester, which can undergo characteristic reactions such as hydrolysis and transesterification. britannica.com These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis is the cleavage of the ester bond by reaction with water. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water and a strong acid catalyst. It is a reversible process that reaches an equilibrium. libretexts.org For this compound, this would yield butanoic acid, ethanol (B145695), and the hydrated form of the keto group.

Base-catalyzed hydrolysis (Saponification) is an irreversible reaction that goes to completion. libretexts.org Using a base like sodium hydroxide (NaOH) results in the formation of an alcohol and the salt of the carboxylic acid. britannica.com In this case, the products would be sodium butyrate and ethanol.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. It allows for the conversion of one ester into another. For example, reacting this compound with methanol (B129727) could produce the corresponding methyl ester.

In addition to chemical methods, enzymatic processes can also be employed. For example, immobilized cutinases have been used to synthesize various alkyl butyrates through the esterification of butyric acid with different alcohols, demonstrating the reactivity of the butyrate functional group in forming ester linkages. nih.gov

Radical Reactions and Their Applications

While ionic reactions of this compound are more common, its structure also allows for participation in radical reactions. The α-carbon, situated between the two carbonyl groups, can be a site for radical formation and subsequent C-C bond formation.

For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have been developed that are applicable to related structures. These metal-free reactions can be used to form β-ketonitriles containing a quaternary carbon center by coupling aldehydes with radical initiators like azobis(isobutyronitrile) (AIBN). organic-chemistry.org This highlights the potential for functionalizing the keto-ester core via radical pathways.

Furthermore, the keto group itself can participate in radical reactions. Intramolecular additions of carbon-centered radicals to keto groups are known, particularly in the formation of five- or six-membered rings. libretexts.org While intermolecular additions are often reversible, intramolecular cyclization can lead to stable cyclic alcohol products. libretexts.org This suggests that derivatives of this compound, if suitably functionalized with a radical precursor, could be used as substrates for radical cyclization reactions to build complex cyclic and polycyclic systems. The applications of such radical reactions lie in the synthesis of complex molecules where traditional ionic methods may be less effective.

Lack of a dedicated article on the mechanistic investigations of "this compound" due to limitations in currently available research.

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of detailed mechanistic studies focused specifically on the chemical compound "this compound." While general principles of organic chemistry can provide a theoretical framework for its reactivity, specific experimental data on its reaction pathways, kinetics, catalytic transformations, and stereochemistry are not presently available in published research.

The initial intent was to construct a detailed article outlining the mechanistic investigations of reactions involving "this compound," structured around specific subsections including the elucidation of reaction pathways, identification of intermediates, kinetic studies, determination of rate-limiting steps, and the application of kinetic isotope effects. Further sections were planned to detail catalytic cycles, the role of transition metal and organocatalysts, and the stereochemical aspects of its reactions.

However, targeted searches for scholarly articles and data pertaining to these specific areas for "this compound" did not yield the necessary information to produce a thorough and scientifically accurate article as per the requested outline. The scientific community has yet to publish in-depth studies on the reaction mechanisms of this particular compound.

Therefore, it is not possible to provide a detailed analysis for the following outlined sections:

Mechanistic Investigations of Reactions Involving 2 Ethoxy 2 Oxoethyl Butyrate

Stereochemical Aspects of Reactions

Without dedicated research on "2-Ethoxy-2-oxoethyl butyrate (B1204436)," any attempt to detail its reaction mechanisms would be speculative and would not adhere to the standards of scientific accuracy. Further experimental investigation is required to elucidate the specific chemical behaviors of this compound.

Computational and Theoretical Studies on 2 Ethoxy 2 Oxoethyl Butyrate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometries and energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 2-ethoxy-2-oxoethyl butyrate (B1204436), a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization. This process would yield the most stable (lowest energy) arrangement of the atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Ethoxy-2-oxoethyl Butyrate using DFT (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester 1) | 1.21 Å |

| Bond Length | C=O (ester 2) | 1.22 Å |

| Bond Length | C-O (ester 1) | 1.34 Å |

| Bond Length | C-O (ester 2) | 1.35 Å |

| Bond Angle | O=C-O (ester 1) | 123.5° |

| Bond Angle | O=C-O (ester 2) | 123.0° |

Conformational Analysis and Stability

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is often done by rotating specific dihedral angles and calculating the energy at each step. The results would reveal the preferred shape of the molecule and the relative populations of different conformers at a given temperature.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical behavior and reactivity. Computational methods can provide a detailed picture of how electrons are distributed and how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. FMO analysis for this compound would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich, partially negative regions (likely sites for electrophilic attack), while blue indicates electron-poor, partially positive regions (likely sites for nucleophilic attack). For this compound, an ESP map would highlight the partial negative charges on the oxygen atoms of the ester groups and any partial positive charges on the carbonyl carbon atoms.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction pathways. By simulating a reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For a reaction involving this compound, such as its hydrolysis, computational simulations could elucidate the step-by-step mechanism, visualize the structure of the transition state, and calculate the energy barriers involved.

Energy Profiling of Reaction Pathways

To understand the chemical reactions involving this compound, computational chemists would typically model the potential energy surface of the reaction. This involves calculating the energy of the molecule and any reaction partners at various points along the reaction coordinate. The result is an energy profile that maps out the energetic changes from reactants, through transition states, to products.

For a compound like this compound, which is a β-keto ester, a relevant reaction to study would be its formation via a Claisen condensation or its subsequent reactions, such as alkylation or hydrolysis. A theoretical energy profile would reveal the energy of intermediates and the height of energy barriers, providing insight into the reaction mechanism and feasibility. However, specific energy profiling data for reactions involving this compound have not been found in the existing literature.

Calculation of Activation Energies and Rate Constants

From the computationally generated energy profile, the activation energy (Ea) for a particular reaction step can be determined. The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.

Once the activation energy is known, theoretical rate constants (k) can be calculated using transition state theory. These calculations provide a quantitative measure of how fast a reaction is expected to proceed under given conditions. Such data would be invaluable for understanding and optimizing synthetic routes involving this compound, but at present, no published studies contain these specific calculations for this compound.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are also widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated.

Comparing these predicted chemical shifts with experimentally obtained NMR data is a powerful method for confirming the structure of a molecule. Discrepancies between predicted and experimental values can also highlight interesting electronic or conformational effects. While the methodology is well-established, specific predicted NMR data for this compound are not available in the literature.

A hypothetical data table for predicted versus experimental NMR chemical shifts would look like this:

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |

| C1 | Data not available | Data not available | H1 | Data not available |

| C2 | Data not available | Data not available | H2 | Data not available |

| ... | Data not available | Data not available | ... | Data not available |

Vibrational Spectroscopy (IR, Raman) Analysis

Computational chemistry can also simulate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is produced.

This theoretical spectrum can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. This analysis provides a detailed understanding of the molecule's vibrational properties. As with other computational data for this compound, specific theoretical vibrational analyses for this compound have not been reported.

A representative data table for such an analysis would include:

| Vibrational Mode | Predicted Frequency (cm-1) | Experimental IR Frequency (cm-1) | Experimental Raman Frequency (cm-1) | Assignment |

| ν(C=O) ester | Data not available | Data not available | Data not available | Carbonyl stretch (ester) |

| ν(C=O) ketone | Data not available | Data not available | Data not available | Carbonyl stretch (ketone) |

| ν(C-O) | Data not available | Data not available | Data not available | C-O stretch |

| ν(C-H) | Data not available | Data not available | Data not available | C-H stretch |

| ... | Data not available | Data not available | Data not available | ... |

Analytical Methodologies for Characterization and Quantification of 2 Ethoxy 2 Oxoethyl Butyrate

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating 2-ethoxy-2-oxoethyl butyrate (B1204436) from reaction mixtures, natural product extracts, or commercial formulations. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

Gas Chromatography (GC) and Headspace-GC

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-ethoxy-2-oxoethyl butyrate. chromatographyonline.com In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

Headspace-GC (HS-GC) is a variation particularly useful for analyzing volatile organic compounds (VOCs) in liquid or solid samples. chromatographyonline.comhud.ac.uk Instead of directly injecting the sample, the vapor phase (headspace) above the sample is injected into the GC system. chromatographyonline.com This minimizes contamination of the instrument with non-volatile matrix components. chromatographyonline.com HS-GC-MS has been successfully employed for the analysis of flavor compounds, including esters like ethyl butyrate, in various matrices. hud.ac.uk

Table 1: Illustrative GC and HS-GC Parameters for Ester Analysis

| Parameter | Gas Chromatography (GC) | Headspace-GC (HS-GC) |

| Column Type | DB-1ms (60 m x 0.32 mm i.d. x 0.25 µm film thickness) | Agilent DB-BAC2 UI (30 m x 0.32 mm, 1.2 µm) |

| Oven Temperature Program | 27°C (hold 7 min), ramp 15°C/min to 250°C, ramp 100°C/min to 300°C (hold 5 min) | Not specified |

| Injector Temperature | 260°C | 150°C |

| Carrier Gas | Helium at 1 mL/min | Not specified |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometry (MS/MS) |

| Headspace Incubation | Not Applicable | 70°C |

Note: These parameters are illustrative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. For a compound like this compound, reverse-phase HPLC (RP-HPLC) would be a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

While specific HPLC methods for this compound are not extensively detailed in the provided search results, methods for related compounds like sodium butyrate can provide a starting point for method development. researchgate.netgoogle.comnih.gov For instance, a C18 column is a frequently used stationary phase for the separation of organic acids and their derivatives. researchgate.netgoogle.com

Table 2: Typical RP-HPLC Conditions for Analysis of Related Butyrate Compounds

| Parameter | Method 1 | Method 2 |

| Stationary Phase | YMC Triart C18 (250 x 4.6 mm; 5 µm) | Phenyl (250 x 4.6 mm; 5 µm) |

| Mobile Phase | pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (92:8 v/v) | Ammonium (B1175870) acetate (B1210297) (20 mM)-ACN (95:5, v/v) |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | UV/PDA at 210 nm | Not specified |

Note: These conditions are for related butyrate compounds and would need to be adapted and optimized for this compound.

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography is a preparative technique used to purify larger quantities of a compound. It operates on the same principles of differential partitioning as HPLC but on a larger scale. A solid stationary phase (e.g., silica (B1680970) gel) is packed into a glass column, and the sample is loaded at the top. A solvent (mobile phase) is then passed through the column, and the components of the mixture separate based on their affinity for the stationary and mobile phases.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a shallow pool of a solvent. As the solvent moves up the plate by capillary action, it carries the sample with it, and the components separate based on their polarity.

Spectroscopic Identification and Structural Elucidation

Once this compound has been purified, spectroscopic techniques are employed to confirm its identity and elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shifts in the ¹H NMR spectrum of this compound would correspond to the different proton environments in the ethyl and butyrate moieties.

¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in a molecule and their electronic environments. The spectrum would show distinct signals for the carbonyl carbons, the methylene (B1212753) carbons, and the methyl carbons of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl Butyrate (as a reference)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (butyrate) | ~0.96 | ~13.7 |

| CH₂ (butyrate) | ~1.65 | ~18.5 |

| CH₂ (next to C=O) | ~2.27 | ~36.2 |

| O-CH₂ (ethyl) | ~4.13 | ~60.1 |

| CH₃ (ethyl) | ~1.26 | ~14.2 |

| C=O | Not Applicable | ~173.4 |

Note: These are typical values for ethyl butyrate and may differ slightly for this compound. Data is compiled from various sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. uni.lu

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the cleavage of chemical bonds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. rasayanjournal.co.in For this compound (C₈H₁₄O₄), the predicted monoisotopic mass is 174.0892 Da. uni.lu HRMS can confirm this with a high degree of accuracy.

Table 4: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.09648 |

| [M+Na]⁺ | 197.07842 |

| [M-H]⁻ | 173.08192 |

| [M+NH₄]⁺ | 192.12302 |

| [M+K]⁺ | 213.05236 |

Source: PubChem uni.lu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds like this compound. Both methods probe the vibrational modes of a molecule, but they are based on different physical principles and provide complementary information.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a specific molecular vibration that causes a change in the dipole moment. For this compound, the IR spectrum is dominated by absorptions corresponding to its two ester functional groups and its alkyl backbone. The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibrations of the ester groups. This typically appears in the region of 1735-1750 cm⁻¹. Another key region is the C-O stretching, which gives rise to two distinct bands, typically between 1000 and 1300 cm⁻¹, corresponding to the C-O-C ether linkage and the O-C=O ester linkage. The C-H stretching vibrations of the ethyl and butyl groups are observed in the 2850-3000 cm⁻¹ range. researchgate.netresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2980 | Medium to Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |

| C-O Stretch | Ester (O=C-O-C) | 1150 - 1250 | Strong |

| C-O Stretch | Ether (C-O-C) | 1000 - 1100 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Variable |

Raman spectroscopy, on the other hand, is a light-scattering technique. It detects the inelastic scattering of monochromatic light (from a laser) by a molecule. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. Symmetrical and non-polar bonds tend to produce strong Raman signals. For this compound, C-C backbone stretching and C-H stretching vibrations would be expected to be Raman-active. researchgate.netnih.gov The carbonyl (C=O) stretch is also observable in Raman spectra, though it is typically weaker than in the IR spectrum. researchgate.net Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is most effective for compounds containing chromophores, which are typically functional groups with π-electrons and/or non-bonding valence electrons, such as conjugated systems or aromatic rings.

The this compound molecule lacks any significant chromophores. Its structure consists of isolated ester functional groups and saturated alkyl chains. The carbonyl groups (C=O) in the esters do have n→π* electronic transitions, but these are typically weak (low molar absorptivity) and occur at short wavelengths, usually below 220 nm, which is at the low end of the conventional UV-Vis range. Therefore, this compound is not expected to exhibit significant absorbance in the standard UV-Vis region (220-800 nm), making this technique unsuitable for its direct quantitative analysis or routine characterization unless a derivatizing agent is used to introduce a chromophore.

Quantitative Analysis Techniques

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte itself. jeol.comresearchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. koreascience.kr By comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated. koreascience.kracs.org

For the purity assessment of this compound, a ¹H qNMR experiment would be performed. The process involves:

Selection of an Internal Standard: A suitable internal standard must be chosen. It should be stable, non-volatile, have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighable. Dimethyl sulfone or maleic acid are common examples.

Sample Preparation: An accurately weighed amount of this compound and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃). acs.org

NMR Data Acquisition: The ¹H NMR spectrum is acquired under optimized quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. acs.org

Data Processing and Calculation: The signals corresponding to the analyte and the internal standard are integrated. The purity is then calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Table 2: Hypothetical qNMR Purity Assessment of this compound

| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Sulfone) |

|---|---|---|

| Mass (m) | 15.20 mg | 5.15 mg |

| Molecular Weight (MW) | 174.21 g/mol | 94.13 g/mol |

| Selected Signal (Protons) | Triplet at ~4.1 ppm (O-CH₂ -CH₃) | Singlet at ~3.0 ppm (2 x CH₃ ) |

| Number of Protons (N) | 2 | 6 |

| Integral Value (I) | 25.45 | 30.10 |

| Purity of Standard (Pstd) | - | 99.9% |

| Calculated Purity (Panalyte) | 98.7% | - |

Advanced Applications and Role As a Key Intermediate in Complex Synthesis

Utilization in the Synthesis of Diverse Organic Scaffolds and Fine Chemicals

The polyfunctional nature of 2-ethoxy-2-oxoethyl butyrate (B1204436) makes it an ideal starting material for various condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic systems. These scaffolds are central to the development of new pharmaceutical agents and other functional organic materials.

Isoxazoles: This compound is used in the synthesis of five-membered heterocyclic isoxazole (B147169) derivatives. For instance, (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives can be synthesized through a cyclization reaction of 2-ethoxy-2-oxoethyl butyrate with aromatic aldehydes and hydroxylamine (B1172632) hydrochloride. zhishangchem.come-bookshelf.de This reaction can be catalyzed by Sn(II)-Mont K10, often under sonication to facilitate the process. zhishangchem.commedchemexpress.com

Quinolones: While many methods exist for synthesizing 4-quinolones, which are important structural elements in many pharmaceutically active compounds, the use of β-keto esters is a common strategy. chemicalbook.comresearchgate.net These syntheses often involve condensation reactions to build the core quinolone ring system.

Dihydropyridines (DHPs): this compound is a key component in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis. This multicomponent reaction typically involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-keto ester. colorado.eduwikipedia.org This method is widely used to produce various 1,4-DHP derivatives, which are known for their broad spectrum of biological activities, including as calcium channel blockers. wikipedia.orgyoutube.com

Coumarins: The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. mdpi.comajchem-a.com this compound can serve as the β-keto ester component, reacting with substituted phenols to yield 4-propyl-coumarin derivatives. Various catalysts, including solid acid catalysts, can be employed to improve reaction efficiency and yield. ajchem-a.comnih.gov

Pyrazoles: The synthesis of pyrazoles, another important class of heterocyclic compounds, can be achieved by reacting 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. youtube.com The 1,3-dicarbonyl functionality of this compound allows for its condensation with hydrazine to form substituted pyrazoles. bldpharm.com

The following table summarizes the synthesis of various organic scaffolds using this compound as a key intermediate.

| Target Scaffold | Reaction Type | Key Reactants | Typical Catalyst/Conditions | Reference(s) |

| Isoxazoles | Condensation/Cyclization | Aromatic Aldehyde, Hydroxylamine | Sn(II)-Mont K10, Sonication | zhishangchem.commedchemexpress.com |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Aldehyde, Ammonium Acetate (B1210297) | Acetonitrile (B52724), Stirring at 25°C | colorado.edu |

| Coumarins | Pechmann Condensation | Substituted Phenol | Acid Catalyst (e.g., H₂SO₄, ZnFe₂O₄) | mdpi.comnih.gov |

| Pyrazoles | Condensation/Cyclization | Hydrazine | Varies | youtube.combldpharm.com |

Strategies for Derivatization and Functionalization

The chemical reactivity of this compound is dominated by its three key functional components: the ketone carbonyl group, the ester carbonyl group, and the acidic α-protons of the central methylene (B1212753) group. Synthetic strategies for its derivatization exploit these sites.

Reactions at the Active Methylene Group: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic and can be easily removed by a base. This generates a nucleophilic enolate, which is a cornerstone of the compound's utility. This enolate can participate in various carbon-carbon bond-forming reactions, including alkylations and acylations, allowing for the introduction of diverse substituents at this position. The Knoevenagel condensation, a key step in the synthesis of some coumarins and other unsaturated systems, also relies on the reactivity of this active methylene group. mdpi.com

Reactions involving the Ketone Carbonyl: The ketone group is electrophilic and readily undergoes nucleophilic attack. This is fundamental to its role in cyclization reactions to form heterocycles. For example, in the synthesis of pyrazoles and isoxazoles, condensation occurs between the ketone carbonyl of this compound and the nucleophilic nitrogen atoms of hydrazine or hydroxylamine, respectively. zhishangchem.comyoutube.com

Reactions of the Ester Group: The ester functionality can undergo reactions typical of esters, such as hydrolysis to the corresponding carboxylic acid or transesterification. More significantly, in reactions like the Pechmann condensation to form coumarins, the ester group participates in an intramolecular transesterification step with a phenolic hydroxyl group to close the heterocyclic ring. ajchem-a.com

These distinct reactive sites can be targeted selectively under different reaction conditions, making this compound a highly adaptable intermediate for creating a wide range of functionalized molecules.

Potential Applications in Academic Materials Science Research

The utility of this compound extends beyond fine chemical synthesis into the realm of materials science, primarily through its role as a monomer or intermediate in the synthesis of functional polymers and liquid crystals. zhishangchem.com

Polymer Synthesis: As a multifunctional organic molecule, it can serve as an intermediate for creating monomers used in polymerization reactions. zhishangchem.com For example, the reactive sites could be modified to introduce polymerizable groups. The resulting polymers could incorporate the keto-ester functionality, providing sites for further post-polymerization modification or influencing the material's physical properties. While specific polymers derived directly from this compound are not widely reported, related butyrate units are found in polyhydroxyalkanoate (PHA) biopolymers, highlighting the utility of such carbon backbones in creating materials with desirable properties like biocompatibility. nih.gov

Liquid Crystals: There is potential for this compound to be used in the synthesis of liquid crystalline materials. The synthesis of bent-core ("banana-shaped") liquid crystals, a topic of significant academic interest, often utilizes intermediates derived from the reaction of hydrazide compounds with β-keto esters like ethyl acetoacetate. ajchem-a.com Given its structural similarity, this compound could foreseeably be employed in similar synthetic routes to create novel liquid crystals with unique mesophase behaviors. Liquid crystals are materials that exhibit phases between conventional liquid and solid-crystalline states and are critical components in display technologies and optical sensors. colorado.edu The integration of heterocyclic moieties, which can be synthesized from this precursor, into polymer backbones is also a strategy for developing side-chain liquid crystalline polymers (SCLCPs). mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-2-oxoethyl butyrate, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves multi-step esterification and etherification. For example:

Step 1: React butyric acid with ethylene glycol under acidic conditions to form a glycol ester intermediate.

Step 2: Introduce the ethoxy-oxo group via nucleophilic substitution with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃).

Purification: Use fractional distillation for liquid intermediates or recrystallization (e.g., hexane/ethyl acetate mixtures) for solid intermediates. Monitor purity via TLC (Rf comparison) and GC-MS for volatile byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Identify ethoxy (δ 1.2–1.4 ppm, triplet), oxoethyl (δ 4.2–4.4 ppm, quartet), and butyrate methylene (δ 2.3–2.5 ppm).

- ¹³C NMR: Confirm ester carbonyls (δ 170–175 ppm) and ether linkages (δ 65–75 ppm).

- IR: Look for C=O stretches (~1740 cm⁻¹ for esters) and C-O-C (~1250 cm⁻¹).

- GC-MS: Use a polar column (e.g., DB-WAX) to resolve isomers; monitor for molecular ion [M⁺] at m/z 190 (calculated for C₈H₁₄O₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final etherification step?

Methodological Answer: Common issues include steric hindrance and competing hydrolysis. Strategies:

-

Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Solvent Optimization: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

-

Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

-

In Situ Monitoring: Employ FTIR to track carbonyl group consumption.

Example Table: Reaction Yield Under Different ConditionsCatalyst Solvent Temp (°C) Yield (%) None THF 60 45 ZnCl₂ DMF 80 72

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar byproducts?

Methodological Answer:

- Hypothesis-Driven Analysis: If GC-MS shows unexpected peaks, hypothesize isomers (e.g., ethoxy vs. butyrate regioisomers).

- 2D NMR: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What are the emerging applications of this compound in drug delivery systems?

Methodological Answer:

- Polymer Prodrugs: Conjugate the ester to hydroxy-containing drugs (e.g., ibuprofen) via Steglich esterification.

- Nanocarrier Synthesis: Use as a co-monomer in PLGA-based nanoparticles. Optimize drug loading via O/W emulsion (e.g., 10% w/v polymer in dichloromethane).

- Stability Testing: Assess hydrolysis kinetics in PBS (pH 7.4, 37°C) using HPLC to quantify drug release .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility parameters be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.